molecular formula C25H24N2O2 B1203573 (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide CAS No. 96293-17-3

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Cat. No.: B1203573
CAS No.: 96293-17-3
M. Wt: 384.5 g/mol
InChI Key: IPSABLMEYFYEHS-QHCPKHFHSA-N
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Description

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral compound with the molecular formula C₂₅H₂₄N₂O₂ and a molecular weight of 384.47 g/mol . It is commonly used in organic synthesis and is known for its enantioselective properties. The compound is often utilized in the preparation of various pharmaceuticals and fine chemicals.

Biochemical Analysis

Biochemical Properties

(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone plays a crucial role in biochemical reactions by acting as a chiral auxiliary. It forms complexes with nickel(II) ions, which are then used in various coupling reactions to produce enantiomerically pure α-amino acids . The compound interacts with enzymes and proteins such as Schiff base Ni(II) complexes, facilitating the formation of tailor-made amino acids with high enantioselectivity . These interactions are primarily based on the formation of stable complexes that can be easily disassembled to release the desired products.

Cellular Effects

The effects of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone on cellular processes are significant, particularly in the context of its role as a chiral auxiliary. It influences cell function by facilitating the synthesis of enantiomerically pure compounds, which can then be used in various biochemical pathways . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it aids in the production of molecules that participate in these processes.

Molecular Mechanism

At the molecular level, (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone exerts its effects through the formation of stable complexes with nickel(II) ions . These complexes act as chiral auxiliaries in various coupling reactions, enabling the synthesis of enantiomerically pure compounds. The compound’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The stability and specificity of these interactions are crucial for the compound’s effectiveness in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone vary with different dosages in animal models . At low doses, the compound is effective in facilitating the synthesis of enantiomerically pure compounds without causing significant adverse effects. At high doses, some toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is involved in various metabolic pathways, particularly those related to the synthesis of α-amino acids . The compound interacts with enzymes and cofactors that facilitate these pathways, influencing metabolic flux and metabolite levels. Its role as a chiral auxiliary is crucial for the production of enantiomerically pure compounds that participate in these metabolic processes .

Transport and Distribution

Within cells and tissues, (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring that it reaches the appropriate cellular compartments for its biochemical functions. The compound’s distribution is essential for its effectiveness in facilitating biochemical reactions .

Subcellular Localization

The subcellular localization of (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s activity and function, as they ensure that it interacts with the appropriate biomolecules and participates in the desired biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide typically involves the reaction of benzophenone with (S)-N-benzylproline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, including crystallization, to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield benzophenone oxides, while reduction may produce benzylamines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chiral configuration and the resulting enantioselective properties. This makes it particularly valuable in applications requiring high chiral purity and selectivity .

Properties

IUPAC Name

(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSABLMEYFYEHS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359670
Record name N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96293-17-3
Record name N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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